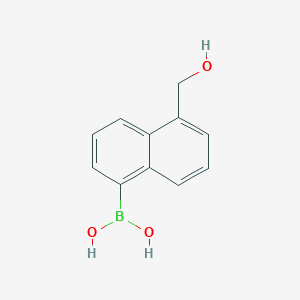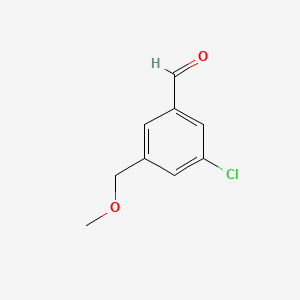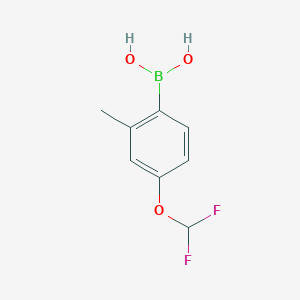
(4-(Difluoromethoxy)-2-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Difluoromethoxy)-2-methylphenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a difluoromethoxy group and a methyl group. It is commonly used in various chemical reactions, particularly in cross-coupling reactions, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)-2-methylphenyl)boronic acid typically involves the reaction of a suitable precursor with a boron-containing reagent. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using similar conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: (4-(Difluoromethoxy)-2-methylphenyl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, making it a powerful tool for constructing complex organic molecules.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and other bases are used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, and other oxidizing agents are used for oxidation reactions.
Major Products:
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Compounds: Products of nucleophilic substitution reactions.
科学的研究の応用
Chemistry: (4-(Difluoromethoxy)-2-methylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates and other bioactive compounds to study their effects on biological systems.
Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for the development of new drugs. It is used in the synthesis of potential therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its applications extend to electronics, coatings, and other advanced technologies.
作用機序
The mechanism of action of (4-(Difluoromethoxy)-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which facilitates the transfer of the aryl group to the palladium catalyst in cross-coupling reactions. The difluoromethoxy group can participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
(4-(Trifluoromethoxy)phenyl)boronic acid: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
(3,4-Difluorophenyl)boronic acid: Similar in structure but with fluorine atoms in different positions on the phenyl ring.
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness: (4-(Difluoromethoxy)-2-methylphenyl)boronic acid is unique due to the presence of both a difluoromethoxy group and a methyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and selectivity in various chemical reactions. The difluoromethoxy group can enhance the compound’s stability and alter its interaction with catalysts and reagents, making it a valuable reagent in synthetic chemistry.
特性
分子式 |
C8H9BF2O3 |
|---|---|
分子量 |
201.97 g/mol |
IUPAC名 |
[4-(difluoromethoxy)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-5-4-6(14-8(10)11)2-3-7(5)9(12)13/h2-4,8,12-13H,1H3 |
InChIキー |
QMWRCXCAVRLQFK-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)OC(F)F)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
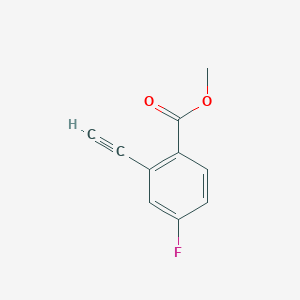
![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
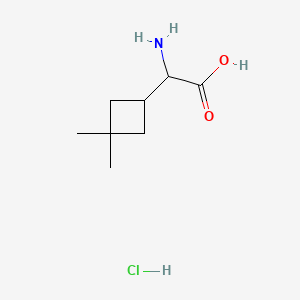
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
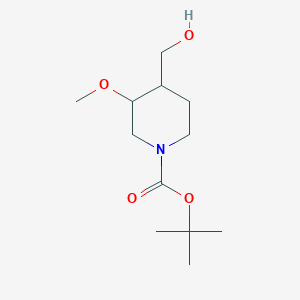
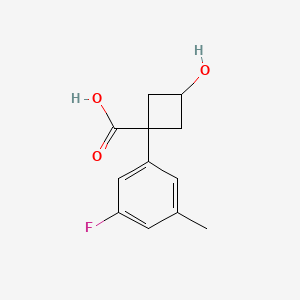

![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
